3-Keto Fluvastatin Sodium Salt
Overview
Description
3-Keto Fluvastatin Sodium Salt is a derivative of fluvastatin, a synthetic drug belonging to the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The compound is characterized by its molecular formula C24H23FNO4.Na and a molecular weight of 431.43 g/mol . It is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Fluvastatin Sodium Salt involves multiple steps, starting from aniline and 2-bromopropane. . The final step involves the oxidation of the hydroxy group to form the keto group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 3-Keto Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Reduction of keto groups back to hydroxy groups.
Substitution: Introduction of different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of fluvastatin, each with unique pharmacological properties .
Scientific Research Applications
3-Keto Fluvastatin Sodium Salt has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
3-Keto Fluvastatin Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the blood . The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Comparison with Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin derived from fungal metabolites, structurally distinct from synthetic statins like fluvastatin.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness: 3-Keto Fluvastatin Sodium Salt is unique due to its specific structural modifications, which enhance its stability and bioavailability. Its synthetic origin also allows for greater control over its purity and consistency compared to naturally derived statins .
Properties
IUPAC Name |
sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKFKRIRLAAVPV-CALJPSDSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857907 | |
Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331643-17-4 | |
Record name | 3-Keto fluvastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331643174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-KETO FLUVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9G3ZJQ834 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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